

Technical Guide: Certificate of Analysis for Boc-D-HoPro-OH

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Compound of Interest

Compound Name: *Boc-D-HoPro-OH*

Cat. No.: *B558456*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical quality control parameters, analytical methodologies, and key data points associated with **Boc-D-HoPro-OH** (N-Boc-D-trans-4-hydroxyproline), a critical chiral building block in peptide synthesis and drug development.

Product Identification and Typical Specifications

Boc-D-HoPro-OH is a derivative of the non-essential amino acid hydroxyproline, protected at the amine terminus with a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS). The quality and purity of this reagent are paramount to ensure the fidelity and success of peptide synthesis.

The following table summarizes the quantitative data typically presented in a Certificate of Analysis for **Boc-D-HoPro-OH**, compiled from various suppliers.

Parameter	Specification Range	Typical Value	Analytical Method
Appearance	White to pale cream powder	Conforms	Visual Inspection
Purity (Assay)	≥97.0% to ≤101.5%	99.2%	Aqueous Acid-Base Titration
Optical Rotation ([α] _D)	+63.9° to +68.9°	+66.4°	Polarimetry (c=0.67 in methanol)[1]
Melting Point	119-127 °C	122-125 °C	Capillary Melting Point Apparatus[2]
Molecular Formula	C ₁₀ H ₁₇ NO ₅	C ₁₀ H ₁₇ NO ₅	-
Molecular Weight	231.25	231.25	Mass Spectrometry

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These represent standard analytical procedures for compounds of this class.

Assay by Aqueous Acid-Base Titration

This method determines the purity of the compound by quantifying the acidic carboxylic acid group.

Principle: A known mass of the acidic compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a phenolphthalein endpoint. The amount of titrant consumed is directly proportional to the amount of the acidic analyte present.

Apparatus:

- Analytical balance (4-decimal place)
- 250 mL Erlenmeyer flask

- 50 mL burette, Class A
- Magnetic stirrer and stir bar

Reagents:

- **Boc-D-HoPro-OH** sample
- Standardized 0.1 N Sodium Hydroxide (NaOH) solution
- Phenolphthalein indicator solution
- Solvent: 1:1 mixture of methanol and deionized water

Procedure:

- Accurately weigh approximately 200 mg of the **Boc-D-HoPro-OH** sample into a 250 mL Erlenmeyer flask.
- Add 50 mL of the methanol/water solvent and stir until the sample is completely dissolved.
- Add 2-3 drops of phenolphthalein indicator solution.
- Titrate the solution with standardized 0.1 N NaOH from the burette until a faint, persistent pink color is observed.
- Record the volume of NaOH solution used.
- Calculate the assay percentage using the following formula:

$$\text{Assay \%} = (V \times N \times \text{MW}) / (W \times 10)$$

Where:

- V = Volume of NaOH titrant in mL
- N = Normality of the NaOH solution
- MW = Molecular Weight of **Boc-D-HoPro-OH** (231.25 g/mol)

- W = Weight of the sample in mg

Determination of Specific Optical Rotation

This test confirms the enantiomeric purity of the chiral compound.

Principle: A solution of the compound at a known concentration is placed in a polarimeter cell. Plane-polarized light is passed through the solution, and the angle of rotation is measured. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

- Polarimeter
- 100 mm polarimeter cell
- Volumetric flask (e.g., 10 mL), Class A
- Analytical balance

Reagents:

- **Boc-D-HoPro-OH** sample
- Methanol (HPLC grade)

Procedure:

- Accurately weigh approximately 67 mg of the **Boc-D-HoPro-OH** sample.
- Quantitatively transfer the sample to a 10 mL volumetric flask.
- Dissolve the sample in methanol and dilute to the mark with the same solvent. This creates a solution with a concentration (c) of 0.67 g/100 mL.
- Rinse the polarimeter cell with a small amount of the prepared solution before filling it, ensuring no air bubbles are present.

- Place the filled cell in the polarimeter and measure the optical rotation at the sodium D-line (589 nm) at 20°C.
- Record the observed rotation (α).
- Calculate the specific rotation $[\alpha]$ using the formula:

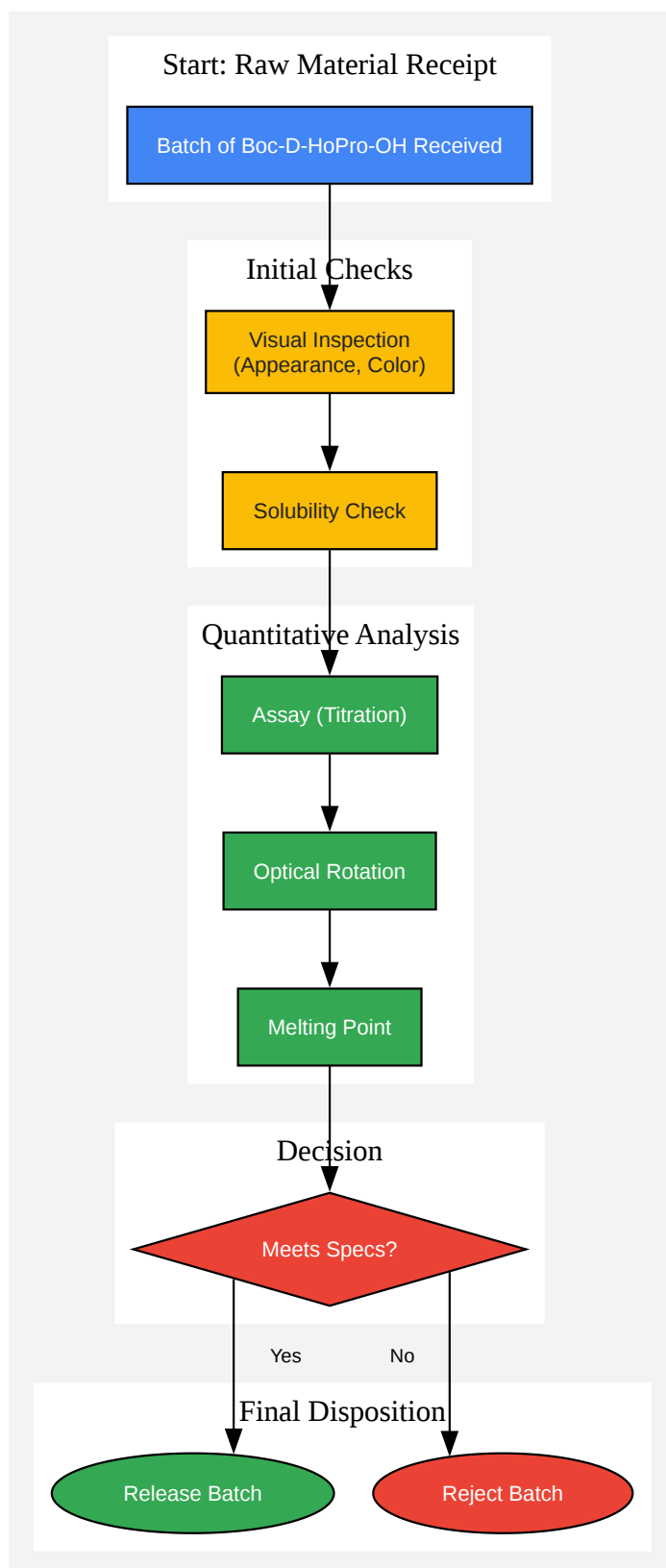
$$[\alpha]_{D^{20}} = (100 \times \alpha) / (l \times c)$$

Where:

- α = Observed rotation in degrees
- l = Path length of the cell in decimeters (1 dm for a 100 mm cell)
- c = Concentration in g/100 mL

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control analysis of a new batch of **Boc-D-HoPro-OH**.



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Figure 1: Quality Control Workflow for **Boc-D-HoPro-OH**.

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References

- 1. N-Boc-trans-4-hydroxy-D-proline, 99%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 2. Boc-Hyp-OH | 13726-69-7 [chemicalbook.com]
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